![molecular formula C21H21N3O3S2 B2904675 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 865180-14-9](/img/structure/B2904675.png)

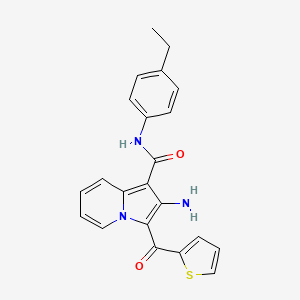

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzo[d]thiazol-2(3H)-one derivatives can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis

The compound contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . It also contains an allyl group, which is a common functional group in organic chemistry .Aplicaciones Científicas De Investigación

Chemical Reactivity and Novel Cyclic Ylides Formation

Research by Ojima and Kondo (1973) on related compounds demonstrated the formation of novel cyclic ylides, namely thietanonium ylides, through an intramolecular electrophilic addition of carbene to a sulfur atom. This finding is significant as it sheds light on the mechanisms of rearrangements leading to various compounds like cyclopropyl sulfides and tetrahydrothiophenes, which could be analogous to the behavior of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (Ojima & Kondo, 1973).

Thromboxane A2 Synthase Inhibition

Cozzi et al. (1991) synthesized and tested N-imidazol-1-yl derivatives of various compounds, including tetrahydronaphthalene, as thromboxane A2 synthase inhibitors. This research is pertinent as it provides insights into the potential therapeutic applications of structurally similar compounds in treating conditions related to thromboxane A2 synthase activity (Cozzi et al., 1991).

Radiochemical Synthesis

Takashima-Hirano et al. (2012) explored the synthesis of labeled methylbenzoates using Pd(0)-mediated rapid cross-coupling reactions. This study is relevant for understanding the chemical synthesis pathways that could be applicable to the compound , especially in the context of creating labeled compounds for research purposes (Takashima-Hirano et al., 2012).

Antibacterial Activity

Palkar et al. (2017) designed and synthesized compounds with benzo[d]thiazolyl structures that displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research suggests the potential of structurally similar compounds like this compound in antibacterial applications (Palkar et al., 2017).

Antihypertensive α-Blocking Agents

Research by Abdel-Wahab et al. (2008) on thiazol-2-ylcarbamoyl derivatives highlights their potential as antihypertensive α-blocking agents. This insight could be relevant for exploring similar pharmacological properties in the compound of interest (Abdel-Wahab et al., 2008).

Anticancer Evaluation

Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives showing potent cytotoxic activity against various cancer cell lines. This study provides a foundation for considering similar naphthalene-based compounds in anticancer research (Ravichandiran et al., 2019).

Thiopeptide Antibiotic Synthesis

Hughes et al. (2005) demonstrated the total synthesis of the thiopeptide antibiotic amythiamicin D. Their methodology and findings could offer insights into the synthesis pathways that might be relevant for the compound (Hughes et al., 2005).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c1-2-11-24-18-10-9-17(29(22,26)27)13-19(18)28-21(24)23-20(25)16-8-7-14-5-3-4-6-15(14)12-16/h2,7-10,12-13H,1,3-6,11H2,(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNCRQLPPQKKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2904592.png)

![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2904597.png)

![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)

![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)

![N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2904607.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2904612.png)